![molecular formula C9H16N2O4S B13758791 hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium CAS No. 2598-70-1](/img/structure/B13758791.png)
hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium is a chemical compound with the molecular formula C9H16N2O4S and a molecular weight of 248.299. It is known for its unique structure, which includes a hydrogen sulfate ion and a [2-(2-methylphenyl)ethylamino]azanium ion. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium typically involves the reaction of [2-(2-methylphenyl)ethylamino] with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH level to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, methanol). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium can be compared with other similar compounds, such as:
- Hydrogen sulfate;[2-(2-chlorophenyl)ethylamino]azanium
- Hydrogen sulfate;[2-(2-fluorophenyl)ethylamino]azanium
- Hydrogen sulfate;[2-(2-bromophenyl)ethylamino]azanium
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity. The uniqueness of this compound lies in its specific substituent, which imparts distinct characteristics and applications.
Properties
CAS No. |
2598-70-1 |
|---|---|
Molecular Formula |
C9H16N2O4S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium |
InChI |
InChI=1S/C9H14N2.H2O4S/c1-8-4-2-3-5-9(8)6-7-11-10;1-5(2,3)4/h2-5,11H,6-7,10H2,1H3;(H2,1,2,3,4) |
InChI Key |
HFOJVHWJYWCWNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCN[NH3+].OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13758713.png)
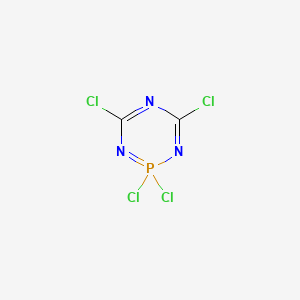
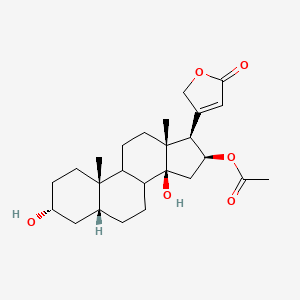
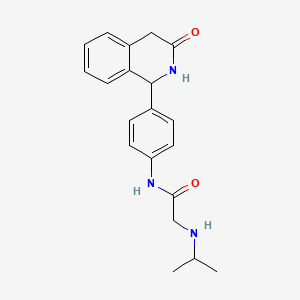
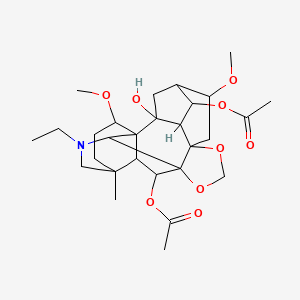
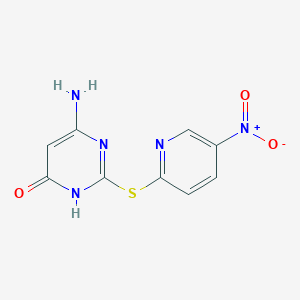
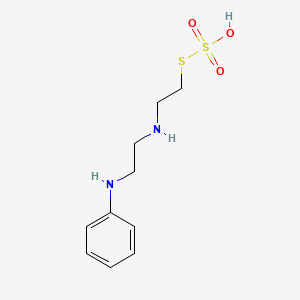
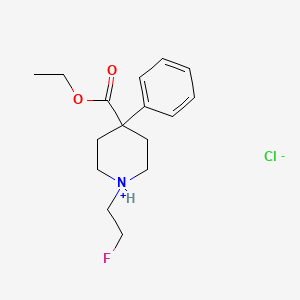
![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)

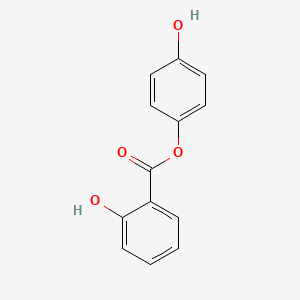
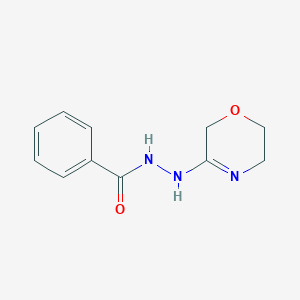
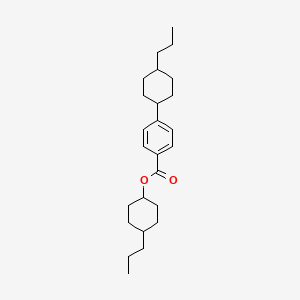
![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)
